molecular formula C16H20N4O3S B6435514 N-methyl-N-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}azetidin-3-yl)methyl]cyclopropanesulfonamide CAS No. 2549036-94-2

N-methyl-N-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}azetidin-3-yl)methyl]cyclopropanesulfonamide

Cat. No.: B6435514
CAS No.: 2549036-94-2
M. Wt: 348.4 g/mol
InChI Key: AIMMAODZIAFJBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-N-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}azetidin-3-yl)methyl]cyclopropanesulfonamide is a synthetic small molecule characterized by a pyrido[1,2-a]pyrimidin-4-one core fused with an azetidine (4-membered nitrogen-containing ring) and a cyclopropanesulfonamide group.

Properties

IUPAC Name

N-methyl-N-[[1-(4-oxopyrido[1,2-a]pyrimidin-2-yl)azetidin-3-yl]methyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S/c1-18(24(22,23)13-5-6-13)9-12-10-19(11-12)15-8-16(21)20-7-3-2-4-14(20)17-15/h2-4,7-8,12-13H,5-6,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIMMAODZIAFJBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CN(C1)C2=CC(=O)N3C=CC=CC3=N2)S(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Core Heterocycle Variations
  • Pyrido[1,2-a]pyrimidin-4-one vs. In contrast, the pyrrolo[2,3-b]pyridine system in N-((1S,3R,4S)-3-ethyl-4-(5-nitro-1H-pyrrolo[2,3-b]pyridin-4-ylamino)cyclopentyl)cyclopropanesulfonamide () features a fused 5-6 bicyclic system with a nitro substituent, which may confer distinct electronic and steric properties for target binding .
  • Pyrido[1,2-a]pyrimidin-4-one vs.
Substituent and Functional Group Analysis
  • Sulfonamide Group: All three compounds feature a cyclopropanesulfonamide moiety, which is known to enhance metabolic stability and membrane permeability. However, the target compound’s N-methyl substitution on the sulfonamide may reduce steric hindrance compared to the ethyl and isopropyl groups in analogues from and .
  • Azetidine vs. In contrast, the cyclopentane ring in ’s compound offers greater flexibility, which might improve adaptability to diverse binding pockets .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Pyrrolo[2,3-b]pyridine Analogue () Pyrazolo[3,4-d]pyrimidine Analogue ()
Molecular Weight ~450 (estimated) ~450 (exact mass not reported) 589.1 (M+1)
Solubility Moderate (predicted) Low (due to nitro group) Moderate (amino group enhances hydrophilicity)
Synthetic Complexity High (azetidine) Moderate (cyclopentane) High (chromen-4-one fusion)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.